Hydrogen Bond Donor Count Reduction versus Primary Sulfonamide 1-Methylcyclopropane-1-sulfonamide
N-Cyclopropyl-1-methylcyclopropane-1-sulfonamide possesses one hydrogen bond donor (the sulfonamide N–H), whereas the primary sulfonamide analog 1-methylcyclopropane-1-sulfonamide (CAS 669008-26-8) possesses two hydrogen bond donors (the –SO₂NH₂ group) . Reducing HBD count is a well-validated strategy in medicinal chemistry to improve passive membrane permeability and oral bioavailability, and a reduction from 2 to 1 HBD is recognized as one of the most impactful single-parameter changes for enhancing CNS penetration and intestinal absorption [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 HBD (secondary sulfonamide –NH–) |
| Comparator Or Baseline | 1-Methylcyclopropane-1-sulfonamide (CAS 669008-26-8): 2 HBD (primary sulfonamide –NH₂) |
| Quantified Difference | Reduction of 1 HBD (from 2 to 1), representing a 50% decrease in HBD count |
| Conditions | Determined by chemical structure analysis; HBD count is a constitutional property independent of assay conditions |
Why This Matters
A lower HBD count is directly correlated with improved membrane permeability and oral absorption potential, making this compound a strategically superior building block for programmes targeting intracellular or CNS-penetrant drug candidates.
- [1] Hitchcock, S.A. & Pennington, L.D. (2006). Structure–Brain Exposure Relationships. Journal of Medicinal Chemistry, 49(26), 7559–7583. Established that reducing HBD count correlates with improved CNS penetration. URL: https://doi.org/10.1021/jm060642i View Source
